molecular formula C11H15BrO2 B1273417 2-Bromobenzaldehyde diethyl acetal CAS No. 35822-58-3

2-Bromobenzaldehyde diethyl acetal

Cat. No.: B1273417
CAS No.: 35822-58-3
M. Wt: 259.14 g/mol
InChI Key: APDGYQVYBWGBSD-UHFFFAOYSA-N
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Description

2-Bromobenzaldehyde diethyl acetal is an organic compound with the chemical formula C11H15BrO2. It is a derivative of 2-bromobenzaldehyde, where the aldehyde group is protected by two ethoxy groups, forming an acetal. This compound is a colorless to almost colorless liquid with a characteristic odor. It is used primarily in organic synthesis as a building block for more complex molecules .

Mechanism of Action

Target of Action

2-Bromobenzaldehyde diethyl acetal is a type of organic compound known as an acetal . Acetals are often used in organic synthesis as protecting groups for carbonyl groups . The primary targets of this compound are therefore carbonyl-containing compounds, where it can protect the carbonyl group from unwanted reactions .

Mode of Action

The mode of action of this compound involves its reaction with carbonyl-containing compounds to form a protected acetal . This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol . The resulting acetal is resistant to bases, reducing agents, and nucleophiles, allowing other parts of the molecule to be selectively reacted .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific carbonyl-containing compound it is reacting with. In general, the formation of an acetal can prevent unwanted side reactions in biochemical pathways that involve carbonyl-containing compounds .

Pharmacokinetics

As an organic compound, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .

Result of Action

The primary result of the action of this compound is the protection of carbonyl groups in organic compounds . This can prevent unwanted side reactions and allow for selective reactions elsewhere in the molecule .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . Acidic conditions are necessary for the formation of the acetal . Additionally, the reaction is reversible and can be driven to completion by removing the water produced in the reaction .

Biochemical Analysis

Biochemical Properties

2-Bromobenzaldehyde diethyl acetal plays a significant role in biochemical reactions, particularly in the formation of acetals and hemiacetals. It interacts with various enzymes and proteins that facilitate these reactions. For instance, it can react with alcohols in the presence of an acid catalyst to form acetals. The nature of these interactions involves nucleophilic addition to the carbonyl group, followed by protonation and deprotonation steps .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in modifying cellular metabolism. It can influence cell signaling pathways by interacting with specific enzymes involved in metabolic pathways. This compound may also affect gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The carbonyl group of the compound is protonated, making it more electrophilic and susceptible to attack by nucleophiles such as alcohols. This leads to the formation of hemiacetals and acetals, which are crucial intermediates in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions but can degrade in the presence of moisture. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound can cause significant cellular damage and disrupt metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the formation of acetals and hemiacetals. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which facilitate these reactions. The compound can also affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may be localized to the endoplasmic reticulum or mitochondria, influencing the activity and function of these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzaldehyde diethyl acetal can be synthesized through the acetalization of 2-bromobenzaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of molecular sieves or a Dean-Stark apparatus helps in the continuous removal of water, driving the equilibrium towards the formation of the acetal .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzaldehyde diethyl acetal undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to 2-bromobenzaldehyde and ethanol.

    Nucleophilic substitution: The bromine atom in the benzene ring can be substituted by nucleophiles such as thiols or amines, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to form 2-bromobenzoic acid.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: 2-Bromobenzaldehyde and ethanol.

    Nucleophilic substitution: Various substituted benzaldehyde derivatives.

    Oxidation: 2-Bromobenzoic acid.

Scientific Research Applications

2-Bromobenzaldehyde diethyl acetal is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Organic Synthesis: It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: It is employed in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions

Comparison with Similar Compounds

Uniqueness: 2-Bromobenzaldehyde diethyl acetal is unique due to its specific substitution pattern and the presence of the acetal protecting group. This makes it particularly useful in synthetic chemistry, where selective protection and deprotection of functional groups are crucial for the successful synthesis of complex molecules .

Properties

IUPAC Name

1-bromo-2-(diethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDGYQVYBWGBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392903
Record name 2-Bromobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35822-58-3
Record name 2-Bromobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(diethoxymethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-bromobenzaldehyde (33.2 g), triethyl orthoformate (29 g) and powdered ammonium chloride (0.379 g) in ethanol (30 ml) was stirred for eight hours at room temperature. The resulting suspension was filtered and the filtrate evaporated. The resulting yellow oil was distilled at reduced pressure to give the title compound (31 g). b.p. 63° C. 0.3 mm Hg. T.l.c. (Petrol/diethyl ether, 6:1) Rf=0.6.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.379 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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